3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid
Description
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methylphenyl group at position 5 and a propanoic acid moiety at position 2 (Figure 1). Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 218.21 g/mol and an InChIKey of IUZLHKJZIFDECJ-UHFFFAOYSA-N .
Structure
3D Structure
Properties
IUPAC Name |
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)12-14-13-10(17-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZLHKJZIFDECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218885 | |
| Record name | 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301218885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871497-70-0 | |
| Record name | 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871497-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301218885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methylbenzohydrazide with succinic anhydride under reflux conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Electrophilic substitution reagents: Nitric acid, sulfuric acid, halogens
Major Products:
- Oxidized derivatives (carboxylic acids)
- Reduced derivatives (alcohols, amines)
- Substituted aromatic compounds
Scientific Research Applications
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, modulating gene expression and cellular responses.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogs differ in substituents on the 1,3,4-oxadiazole ring and the carboxylic acid chain. A comparative analysis is provided in Table 1 .
Table 1: Physicochemical Properties of Selected 1,3,4-Oxadiazole Derivatives
Key Observations :
- Substituent Effects : The 4-methylphenyl group in the target compound enhances lipophilicity compared to the unsubstituted phenyl analog (C₁₁H₁₀N₂O₃) . Chlorine and methyl groups in analogs (e.g., 311.03 g/mol derivative) increase molecular weight and polarity .
- Functional Group Impact : Thioether or sulfanyl linkages (e.g., in and compounds) reduce aqueous solubility but improve membrane permeability .
Anti-inflammatory Activity
- Phenoxyphenyl Derivatives: Compounds like 3-[5-(2-acetoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one exhibit 65.63% anti-inflammatory activity in carrageenan-induced edema models, attributed to the phenoxy group’s electron-donating effects .
- Propanoic Acid vs. Propanamide: The target compound’s free carboxylic acid group may enhance COX-2 inhibition compared to propanamide derivatives (e.g., compounds), which show moderate activity .
Enzyme Inhibition
- Rho/Myocardin-Related Transcription Factor (MRTF) Inhibition: Thioether-linked propanoic acid derivatives (e.g., 311.03 g/mol compound) demonstrate nanomolar IC₅₀ values due to hydrophobic interactions with the enzyme active site . The target compound’s 4-methylphenyl group may similarly enhance binding affinity.
Spectral Characterization
- NMR Trends: The target compound’s propanoic acid proton is expected near δ 12–13 ppm (broad singlet), consistent with analogs like 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid . Chlorine substituents (e.g., in 330.97 g/mol derivative) deshield aromatic protons, shifting signals to δ 7.5–8.0 ppm .
- Mass Spectrometry : High-resolution MS data for analogs (e.g., [M-H]⁻ at m/z 311.0259) confirm molecular integrity .
Biological Activity
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- CAS Number : 871497-70-0
The compound features an oxadiazole ring that is known for its diverse biological activities, particularly in the fields of anti-inflammatory and antimicrobial agents.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxadiazole moiety is believed to facilitate binding to specific enzymes or receptors, leading to alterations in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial and antifungal properties.
- Cellular Proliferation Modulation : It may influence cell cycle regulation through interactions with transcription factors.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. A study evaluating various derivatives found that this compound demonstrated effective inhibition against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro assays have shown that the compound can inhibit pro-inflammatory cytokine production in activated macrophages. This effect is likely mediated through the suppression of NF-kB signaling pathways.
Case Study 1: Synthesis and Biological Evaluation
A study conducted on a series of oxadiazole derivatives including this compound revealed its potential as a lead compound for anti-inflammatory drugs. The synthesis involved multi-step organic reactions leading to high yields and purity. Biological evaluations indicated significant inhibition of inflammatory markers in cell-based assays.
Case Study 2: Structure-Activity Relationship (SAR)
An extensive SAR analysis highlighted the importance of the propanoic acid side chain in maintaining biological activity. Variations in chain length and functional groups were systematically tested, confirming that the optimal length for activity was three carbons between the oxadiazole and carboxylic acid groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid?
- Answer : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates or through coupling reactions. A standard approach involves:
Ester hydrolysis : Starting with tert-butyl-protected precursors (e.g., tert-butyl 3-((5-aryl-1,3,4-oxadiazol-2-yl)thio)propanoate), followed by acidic or basic hydrolysis to yield the carboxylic acid .
Oxadiazole ring formation : Using hydrazide derivatives with aromatic carboxylic acids under dehydrating conditions (e.g., POCl₃ or H₂SO₄ catalysis) .
- Key considerations: Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products like sulfonic acid derivatives.
Q. How can researchers validate the purity and structural integrity of synthesized batches?
- Answer : Analytical validation typically involves:
- HPLC : Retention time consistency (e.g., 95–99% purity using C18 columns with acetonitrile/water gradients) .
- NMR spectroscopy : Key signals include the oxadiazole ring protons (δ 7.2–8.0 ppm for aromatic protons) and the propanoic acid chain (δ 2.8–3.5 ppm for CH₂ groups). Discrepancies in integration ratios may indicate residual solvents or tautomeric forms .
- HRMS : Confirm molecular ion peaks (e.g., [M-H]⁻ or [M+Na]⁺) with <1 ppm mass error .
Advanced Research Questions
Q. How can structural contradictions in spectral data (e.g., NMR splitting patterns) be resolved for oxadiazole derivatives?
- Answer : Contradictions often arise from tautomerism or crystal packing effects. Mitigation strategies include:
- Variable-temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism in thioxo-oxadiazoles) .
- X-ray crystallography : Use SHELX software for structure refinement. For example, SHELXL can resolve hydrogen bonding networks influencing spectral properties .
- DFT calculations : Predict theoretical NMR shifts to compare with experimental data .
Q. What experimental design considerations are critical for assessing the biological activity of this compound?
- Answer : Key factors include:
- Target selectivity : Screen against related enzymes (e.g., Rho kinase) using competitive binding assays. For example, IC₅₀ determination via fluorescence polarization .
- Solubility optimization : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts .
- Metabolic stability : Perform liver microsome assays (human/rat) with LC-MS monitoring to evaluate oxidative degradation .
Q. How can researchers address discrepancies in biological activity data across studies?
- Answer : Common sources of variability and solutions:
- Batch variability : Ensure consistent purity (>95%) via orthogonal analytical methods (HPLC, NMR) .
- Assay conditions : Standardize buffer pH (e.g., 7.4 for kinase assays) and temperature (25°C vs. 37°C) .
- Structural analogs : Compare with derivatives (e.g., 3-((5-(2-chlorophenyl)-oxadiazol-2-yl)thio)propanoic acid) to isolate substituent effects .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
